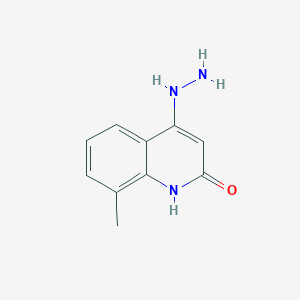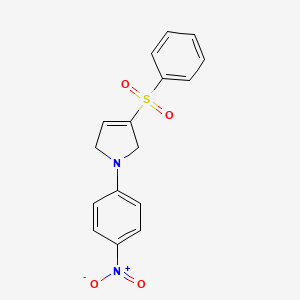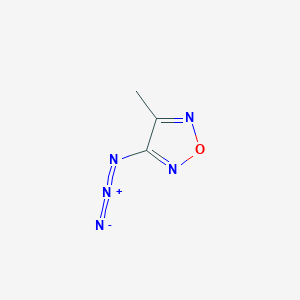
3-Azido-4-methyl-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-4-methyl-1,2,5-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and an azido group at the third position. The presence of the azido group makes it a highly reactive and versatile compound, which has garnered significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-4-methyl-1,2,5-oxadiazole typically involves the diazotization of 4-methyl-1,2,5-oxadiazole-3-amine followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO₂) in an acidic medium to form the diazonium salt, which is then treated with sodium azide (NaN₃) to introduce the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures due to the compound’s reactive nature.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-4-methyl-1,2,5-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles and other heterocyclic compounds.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Cycloaddition Reactions: Reagents like alkynes and alkenes are used under thermal or catalytic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed:
Substitution Reactions: Various substituted oxadiazoles.
Cycloaddition Reactions: Triazoles and other fused heterocycles.
Reduction Reactions: Amino derivatives of oxadiazole.
Scientific Research Applications
3-Azido-4-methyl-1,2,5-oxadiazole has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to form bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as high-energy materials and polymers.
Mechanism of Action
The mechanism of action of 3-Azido-4-methyl-1,2,5-oxadiazole is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes and alkenes, forming triazoles that can interact with biological targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. Additionally, the compound’s ability to release nitrogen gas upon decomposition makes it useful in energetic materials .
Comparison with Similar Compounds
- 3-Azido-4-methyl-1,2,4-oxadiazole
- 3-Azido-4-methyl-1,3,4-oxadiazole
- 3-Azido-4-methyl-1,2,3-oxadiazole
Comparison:
- 3-Azido-4-methyl-1,2,5-oxadiazole is unique due to the specific positioning of the nitrogen and oxygen atoms in the ring, which influences its reactivity and stability. Compared to other oxadiazole isomers, it exhibits distinct chemical behavior and applications, particularly in the synthesis of energetic materials and bioactive compounds .
Properties
CAS No. |
166112-45-4 |
|---|---|
Molecular Formula |
C3H3N5O |
Molecular Weight |
125.09 g/mol |
IUPAC Name |
3-azido-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C3H3N5O/c1-2-3(5-8-4)7-9-6-2/h1H3 |
InChI Key |
QNVIQAGPHHIUJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)

![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)

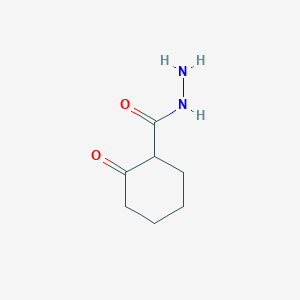

![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)

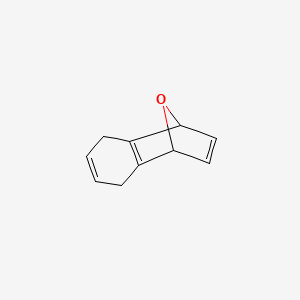
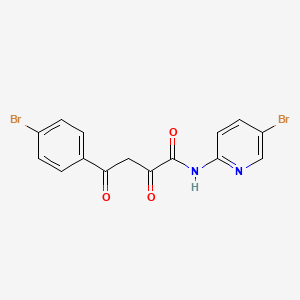
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
